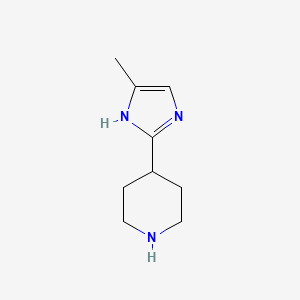

4-(5-methyl-1H-imidazol-2-yl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(5-methyl-1H-imidazol-2-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-7-6-11-9(12-7)8-2-4-10-5-3-8/h6,8,10H,2-5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HICVZTIMPONKLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1)C2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 5 Methyl 1h Imidazol 2 Yl Piperidine and Analogues

Classical Approaches to Piperidine (B6355638) and Imidazole (B134444) Ring Formation

The foundational synthesis of the constituent rings of 4-(5-methyl-1H-imidazol-2-yl)piperidine relies on well-established chemical reactions.

Intramolecular Cyclization Reactions in Piperidine Synthesis

The construction of the piperidine ring frequently employs intramolecular cyclization reactions. This strategy involves a single molecule containing a nitrogen source, typically an amino group, and an electrophilic center, which react to form the six-membered ring. A new carbon-nitrogen bond is forged during this process. mdpi.com The success of these cyclizations often depends on achieving favorable stereochemistry and regioselectivity, which can be influenced by the choice of chiral ligands and catalysts. mdpi.com

Various methods can be used to induce intramolecular cyclization for piperidine synthesis, including:

Radical-mediated amine cyclization: This approach uses radical intermediates to facilitate ring closure. mdpi.com

Reductive amination of dicarbonyl compounds: A linear precursor containing two carbonyl groups can undergo cyclization with an amine.

Annulation reactions: These involve the formation of a new ring onto a pre-existing structure.

| Cyclization Strategy | Description | Key Features |

| Radical-Mediated Cyclization | Formation of a radical intermediate that attacks another part of the molecule to form the ring. | Can be initiated by various radical initiators. |

| Reductive Amination | Reaction of a dicarbonyl compound with an amine, followed by reduction of the resulting imine to form the piperidine ring. | A common and versatile method. |

| Annulation Reactions | Formation of the piperidine ring by adding a new ring to an existing molecular fragment. | Useful for constructing complex polycyclic systems. |

Condensation Reactions for Imidazole Ring Construction

The imidazole ring is commonly synthesized through condensation reactions that bring together smaller molecular fragments. Several classical methods are widely used:

Debus-Radziszewski Synthesis: This is a one-pot reaction involving a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. nih.gov This method is valued for its simplicity and versatility in producing a variety of imidazole derivatives. nih.gov

Van Leusen Imidazole Synthesis: This method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde and an amine to form the imidazole ring.

Marckwald Synthesis: This approach involves the reaction of an α-amino ketone with a cyanate (B1221674) or thiocyanate to form an intermediate that is then cyclized to the imidazole ring. This method is particularly useful for the synthesis of 2-mercaptoimidazoles, which can be subsequently desulfurized. mdpi.com

Biginelli-Like Condensation: This is a multi-component reaction that can be adapted for the synthesis of substituted imidazoles.

These methods offer various routes to the imidazole core, allowing for the introduction of different substituents on the ring. nih.govgoogle.com

Specific Synthetic Routes to this compound

The specific assembly of this compound requires a synthetic strategy that correctly links the 4-position of the piperidine ring to the 2-position of the 5-methyl-1H-imidazole ring.

Multi-Step Synthesis Pathways

A common approach to synthesizing this molecule involves a multi-step sequence where the two heterocyclic rings are prepared separately and then coupled, or one ring is constructed upon the other. One potential pathway involves the use of a piperidine-4-carboxamidine intermediate. This intermediate can then undergo a cyclocondensation reaction to form the desired imidazole ring.

Another strategy involves the palladium-catalyzed amination of a pre-formed 2-bromo-5-methyl-1H-imidazole with a piperidine derivative. This cross-coupling reaction provides a direct method for forming the crucial carbon-nitrogen bond between the two rings. nih.gov

A generalized multi-step synthesis could proceed as follows:

Protection of Piperidine: The nitrogen of a suitable piperidine precursor, such as 4-aminopiperidine, is protected to prevent unwanted side reactions.

Imidazole Ring Formation: The protected piperidine derivative is then used as the amine component in a classical imidazole synthesis, such as the Debus-Radziszewski reaction, with appropriate precursors to introduce the methyl group at the 5-position.

Deprotection: The protecting group on the piperidine nitrogen is removed to yield the final product.

Development of Regioselective Synthesis Strategies

Achieving the correct substitution pattern, specifically the 5-methyl group on the imidazole ring, requires regioselective synthesis strategies. In methods like the Debus-Radziszewski synthesis, the choice of the 1,2-dicarbonyl compound and the aldehyde determines the substitution pattern of the resulting imidazole. To obtain a 5-methylimidazole, a dicarbonyl compound such as 1-aminopropan-2-one or its equivalent can be employed.

Alternatively, a regioselective approach could involve the synthesis of a 2,5-disubstituted imidazole precursor, which is then coupled to the piperidine ring. For instance, the synthesis of 2-bromo-5-methyl-1H-imidazole allows for a subsequent regioselective coupling reaction at the 2-position.

Optimization of Reaction Conditions and Catalyst Selection

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of reaction conditions and the selection of appropriate catalysts.

In condensation reactions for imidazole formation, the choice of solvent, temperature, and catalyst can significantly impact the reaction rate and the formation of byproducts. nih.govresearchgate.net For example, in the Debus-Radziszewski synthesis, various catalysts such as mineral acids, Lewis acids, or even solid-supported catalysts can be used to improve the yield. nih.gov Microwave-assisted synthesis has also been shown to accelerate these reactions. nih.gov

For coupling reactions, such as the palladium-catalyzed amination of a bromoimidazole, the choice of the palladium catalyst and the phosphine ligand is crucial for achieving high yields and preventing catalyst deactivation. nih.gov The reaction conditions, including the base, solvent, and temperature, must be carefully controlled to ensure the successful coupling of the two heterocyclic fragments.

| Reaction Step | Key Parameters for Optimization | Potential Catalysts |

| Imidazole Ring Formation (Condensation) | Solvent, Temperature, Reaction Time, Catalyst Loading | Mineral Acids (e.g., HCl), Lewis Acids (e.g., ZnCl2), Solid-supported acids |

| Piperidine-Imidazole Coupling (e.g., Pd-catalyzed amination) | Palladium Precursor, Phosphine Ligand, Base, Solvent, Temperature | Palladium(II) acetate, Palladium(0) complexes, Buchwald-Hartwig type ligands |

By carefully selecting the synthetic route and optimizing the reaction conditions, this compound and its analogues can be prepared efficiently for further investigation.

Novel Synthetic Approaches and Green Chemistry Principles in the Production of Imidazole-Piperidine Derivatives

Metal-Catalyzed Cyclization and Amination Reactions

Transition metal catalysis has become an indispensable tool for the construction of nitrogen-containing heterocycles, offering powerful and efficient pathways for forming both the imidazole and piperidine rings. nih.gov Metals such as copper (Cu), palladium (Pd), rhodium (Rh), and iron (Fe) are frequently employed to facilitate key bond-forming reactions. nih.govbeilstein-journals.org

Copper-Catalyzed Reactions: Copper catalysts are widely used for their versatility and cost-effectiveness. They are particularly effective in C-N bond-forming reactions, such as Chan-Lam and Ullmann couplings, which can be applied to the intramolecular cyclization steps needed to form the imidazole ring. beilstein-journals.orgnih.gov Copper-catalyzed aerobic oxidative amination of C(sp³)–H bonds represents an atom-economical approach that uses air as the oxidant and generates water as the only byproduct, aligning with green chemistry principles. beilstein-journals.org For instance, a three-component domino reaction using copper iodide (CuI) can be used to synthesize substituted imidazo[1,2-a]pyridines from aldehydes, 2-aminopyridines, and terminal alkynes. nih.gov

Palladium-Catalyzed Reactions: Palladium catalysts are renowned for their role in cross-coupling reactions like the Suzuki-Miyaura and Sonogashira reactions, which are instrumental in building the carbon skeleton of the target molecules. beilstein-journals.org Palladium is also effective for hydrogenation reactions, which can convert pyridine precursors into the saturated piperidine ring, sometimes in a one-pot sequence with a preceding cross-coupling reaction. nih.gov

Rhodium and Iron-Catalyzed Reactions: Rhodium catalysts have been successfully used for C-H activation, allowing for the direct functionalization of imidazole rings. beilstein-journals.org Iron, being an inexpensive and abundant metal, is an attractive "green" catalyst. Iron-catalyzed cyclization of α,β-unsaturated ketones with amidines can construct two C–N bonds simultaneously to form highly substituted imidazoles. nih.gov

The table below summarizes various metal catalysts and their applications in the synthesis of related heterocyclic structures.

| Catalyst System | Reaction Type | Application | Key Features |

| Copper (Cu) | Oxidative Cyclization / C-H Amination | Imidazole/Imidazopyridine Synthesis | Utilizes air as an oxidant; atom-economical. beilstein-journals.org |

| Palladium (Pd) | Suzuki-Miyaura / Hydrogenation | Piperidine Synthesis | Allows for one-pot functionalization and reduction of pyridine precursors. nih.gov |

| Rhodium (Rh) | C-H Activation | Imidazole Functionalization | Enables direct coupling at C-H bonds without pre-functionalization. beilstein-journals.org |

| Iron (Fe) | Cyclization | Imidazole Synthesis | Inexpensive, environmentally benign metal catalyst. nih.gov |

One-Pot Multicomponent Reactions

The synthesis of both piperidine and imidazole rings can be achieved through MCRs. For instance, highly functionalized piperidines can be synthesized via a three-component reaction between aromatic aldehydes, anilines, and β-ketoesters. researchgate.net Similarly, trisubstituted and tetrasubstituted imidazoles can be prepared in a one-pot reaction involving components like benzil, aldehydes, and ammonium acetate. ijpsr.comasianpubs.org The use of eco-friendly catalysts, such as sodium lauryl sulfate in water, further enhances the green credentials of these methods. researchgate.net

Below is a table detailing examples of multicomponent reactions for synthesizing piperidine and imidazole heterocycles.

| Heterocycle | Reactants | Catalyst/Solvent | Advantages |

| Substituted Piperidines | Aromatic Aldehyde, Aniline, β-ketoester | Phenylboronic acid / Acetonitrile | High yields, operational simplicity, mild reaction conditions. researchgate.net |

| Tetrasubstituted Imidazoles | Benzaldehyde, Aniline, Ethyl acetoacetate | Sodium Lauryl Sulfate / Water | Eco-friendly catalyst, non-chromatographic purification, excellent yields. researchgate.net |

| Imidazo[1,2-a]benzimidazoles | 2-Aminobenzimidazole, Aldehyde, Isocyanide | Piperidine / Dichloroethane (Microwave) | Shorter reaction time, operational simplicity. acs.org |

Stereochemical Considerations in the Synthesis of Chiral Piperidine-Imidazole Structures

The biological activity of pharmaceutical compounds is often dependent on their stereochemistry. Consequently, the development of methods to synthesize specific stereoisomers (enantiomers or diastereomers) of chiral piperidine-imidazole structures is of paramount importance. nih.gov

Asymmetric synthesis can be achieved through several strategies, including the use of chiral catalysts, chiral auxiliaries, or chemo-enzymatic methods. A chemo-enzymatic approach can provide access to stereo-enriched piperidines through the asymmetric dearomatization of activated pyridine precursors. nih.gov This can involve a one-pot cascade reaction using an amine oxidase and an ene imine reductase (EneIRED) to convert N-substituted tetrahydropyridines into chiral piperidines with high stereoselectivity. nih.gov

Another strategy involves the stereoselective insertion of a functional group onto a chiral scaffold. For example, a cyano group, which can be a precursor to other functionalities, can be stereoselectively added to a chiral binaphthylazepine backbone. nih.gov The reduction of imine intermediates is also a critical step where stereochemistry can be controlled. The choice of reducing agent and reaction conditions can influence the facial selectivity of the hydride attack, leading to the preferential formation of one diastereomer over another. nih.gov

Computational methods, such as DFT analysis of VCD spectra, can be employed to determine the absolute configuration of newly synthesized chiral molecules, which is crucial when crystallographic methods are not feasible. nih.gov

Structure Activity Relationship Sar Analysis of 4 5 Methyl 1h Imidazol 2 Yl Piperidine Derivatives

Theoretical Frameworks for SAR Studies on Imidazole-Piperidine Compounds

The investigation of structure-activity relationships for imidazole-piperidine compounds relies on a combination of empirical synthesis and computational modeling. The overarching goal is to identify which molecular features are essential for a desired biological effect and to use this knowledge to design more effective molecules. unina.itdrugdesign.org

Theoretical frameworks for these studies involve several key approaches:

Scaffold Modification and Functional Group Analysis: This traditional medicinal chemistry approach involves systematically altering the core structure. For the imidazole-piperidine scaffold, this includes substituting various positions on both the imidazole (B134444) and piperidine (B6355638) rings, modifying the linker between them (if any), and adding new functional groups to explore steric, electronic, and hydrophobic interactions with the target protein. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical representations that correlate variations in the chemical structure of a series of compounds with their biological activity. espublisher.com For imidazole-piperidine derivatives, QSAR can be used to predict the activity of new, unsynthesized compounds, helping to prioritize synthetic efforts. These models can identify key physicochemical properties, such as lipophilicity (cLogP), polar surface area (PSA), and electronic parameters, that drive biological activity. nih.gov

Pharmacophore Modeling: A pharmacophore is an abstract 3D representation of the essential molecular features required for biological activity. unina.itdrugdesign.org For this class of compounds, a pharmacophore model would define the spatial arrangement of key features like hydrogen bond donors and acceptors (from the imidazole N-H and N atoms), a basic/ionizable group (the piperidine nitrogen), and hydrophobic regions (the methyl group). unina.itespublisher.com This model serves as a template for designing new molecules with diverse chemical structures but similar biological functions.

Molecular Docking and Dynamics: When the 3D structure of the biological target (e.g., an enzyme or receptor) is known, molecular docking can be used to predict the binding mode and affinity of imidazole-piperidine derivatives. researchgate.netnih.gov These simulations provide insights into the specific amino acid interactions that stabilize the ligand-protein complex, explaining the observed SAR. Molecular dynamics simulations can further assess the stability of these interactions over time. nih.gov

Together, these frameworks allow researchers to build a comprehensive understanding of how structural changes to the 4-(5-methyl-1H-imidazol-2-yl)piperidine scaffold translate into functional changes at a biological target.

Impact of Substitutions on the Piperidine Ring for Receptor Interactions

Research on related piperidine-containing compounds has demonstrated several key principles:

The Basic Nitrogen: The piperidine nitrogen is typically protonated at physiological pH, allowing it to form a crucial ionic bond or hydrogen bond with an acidic residue (e.g., aspartic acid or glutamic acid) in a receptor's binding pocket. nih.gov Replacing the basic piperidine with a neutral moiety, such as an amide, has been shown to abolish activity in some series, highlighting the importance of this basic center and the flexibility conferred by the adjacent linker. nih.gov

N-Substitution: The substituent on the piperidine nitrogen is a common point of modification to alter a compound's properties. Attaching large or complex groups can extend the molecule into other regions of the binding site, potentially increasing affinity or altering the pharmacological profile (e.g., from agonist to antagonist).

Ring Substitution: Placing substituents directly on the carbon atoms of the piperidine ring can influence the ring's conformation (e.g., favoring a specific chair or boat conformer) and introduce new interactions with the target. Such substitutions can also impact metabolic stability.

The following interactive table summarizes findings from studies on various piperidine derivatives, illustrating the impact of substitutions on biological activity.

| Modification to Piperidine Ring | Effect on Biological Activity | Rationale / Key Finding | Reference |

| Replacement of piperazine (B1678402) with piperidine | Maintained or increased affinity for certain targets (e.g., σ1 receptors). | The piperidine moiety was identified as a key structural element for activity at specific receptors. Its protonation state at physiological pH is crucial. | nih.gov |

| Replacement of basic piperidine with an amide | Loss of inhibitory activity. | Demonstrates the importance of the basic nitrogen and the molecular flexibility it provides. | nih.gov |

| Introduction of aryl groups at the 2-position | Produced active derivatives. | The aryl group can engage in additional hydrophobic or aromatic interactions within the binding site. | researchgate.net |

| N-methylation | Common modification in natural alkaloids. | Can alter basicity and steric profile, influencing receptor binding and selectivity. | researchgate.net |

These examples underscore that the piperidine ring is not merely a passive scaffold but an active participant in molecular recognition. Modifications to its structure are a critical tool for fine-tuning the pharmacological properties of this compound derivatives.

Role of Imidazole Ring Substituents, including the 5-Methyl Group, in Modulating Biological Activity

The imidazole ring is a versatile heterocyclic system that plays a pivotal role in the biological activity of many compounds. nih.govresearchgate.net It can act as a hydrogen bond donor (N-H), a hydrogen bond acceptor (the sp² nitrogen), and its aromatic nature allows for π-π stacking interactions. nih.govnih.gov Substituents on the imidazole ring can modulate these properties and introduce new interactions.

In the context of this compound, the substituents have distinct roles:

The 5-Methyl Group: The methyl group at the 5-position is a small, hydrophobic substituent. Its primary roles are likely to:

Provide Favorable van der Waals Interactions: The methyl group can fit into a small hydrophobic pocket within the receptor binding site, increasing binding affinity.

Influence Electronics: As an electron-donating group, the methyl group slightly increases the electron density of the imidazole ring, which can modulate the pKa of the ring nitrogens and their hydrogen bonding capabilities.

Block Metabolism: A methyl group can sterically hinder metabolic enzymes from accessing and modifying the imidazole ring, potentially increasing the compound's half-life.

Other Substitutions: Studies on related imidazole and benzimidazole (B57391) derivatives show that various substituents can have dramatic effects on activity. For instance, in a series of benzimidazole inhibitors, a 5-cyano group led to a compound with nanomolar potency, likely by forming a key interaction in the binding site. nih.gov Conversely, bulky or poorly positioned groups can lead to a steric clash and a loss of activity. nih.gov In a series of imidazolopiperazines, dimethyl substitution on the core ring had a significant positive effect on antimalarial potency. nih.gov

The following interactive table summarizes the effects of substituents on imidazole and related heterocyclic rings.

| Imidazole Ring Substitution | Effect on Biological Activity | Rationale / Key Finding | Reference |

| 5-Methyl group (inferred role) | Likely enhances potency and/or metabolic stability. | Provides hydrophobic interactions and can modulate the electronic properties of the imidazole ring. | |

| 5-Cyano group (on benzimidazole) | Significant increase in potency. | The cyano group likely acts as a key hydrogen bond acceptor or dipole interaction point in the target's active site. | nih.gov |

| Chlorine atom (on benzimidazole) | Enhanced activity. | Reinforces hydrophobic interactions of the molecule with the kinase target. | nih.gov |

| Dimethyl group (on imidazolopiperazine) | Significant positive effect on potency. | The substitution provided a notable increase in antimalarial activity compared to less substituted analogues. | nih.gov |

Influence of Linker Chemistry and Bridging Motifs on Pharmacological Profiles

Key principles regarding linker chemistry include:

Length and Flexibility: The length of a linker determines the distance between the imidazole and piperidine moieties (or other terminal functional groups). This distance must be optimal to allow the key binding groups to simultaneously interact with their respective sub-pockets in the receptor. The flexibility of the linker, determined by the number of rotatable bonds, influences the molecule's conformational freedom. pharmacophorejournal.com While some flexibility is needed to adopt the correct binding pose, excessive flexibility can be entropically unfavorable, leading to a loss of affinity.

Chemical Composition: The atoms within the linker contribute to the molecule's properties. For example, incorporating an ether linkage was found to be critical for the anti-influenza activity of a series of piperidine-based derivatives. nih.gov Amide or ester groups can introduce additional hydrogen bonding capacity, while purely aliphatic linkers enhance lipophilicity.

Bridging Motifs: In more complex structures, the piperidine and imidazole rings might be incorporated into a rigid, bridged system. Such motifs severely restrict conformational freedom, which can be highly beneficial if the locked conformation is the one required for binding (the "bioactive conformation"). This pre-organization can lead to a significant increase in binding affinity.

Studies have shown that the enzymatic inhibitory potency of certain bispyridinium compounds is closely related to the size of the linker, with a biphenyl (B1667301) moiety being the most suitable for achieving high activity. nih.gov This highlights that the linker is not just a spacer but an integral part of the pharmacophore that contributes to target recognition.

Pharmacophore Elucidation and Key Structural Elements for Target Recognition

A pharmacophore model for this compound derivatives distills the molecule into its essential features for biological activity. unina.itdrugdesign.org By analyzing the SAR data from various analogues, a hypothetical pharmacophore can be constructed to guide the design of new compounds.

Based on the analysis of the imidazole-piperidine scaffold and related compounds, the key structural elements for target recognition are:

A Basic/Cationic Center: Provided by the piperidine nitrogen, which is protonated at physiological pH. This feature is essential for forming a strong ionic or hydrogen bond interaction with an acidic residue on the target protein. nih.govnih.gov

Hydrogen Bond Donor/Acceptor Region: The imidazole ring offers multiple points for hydrogen bonding. The N-H group acts as a hydrogen bond donor, while the unprotonated nitrogen atom acts as an acceptor. nih.govmdpi.com These are critical for anchoring the molecule in the binding site.

Hydrophobic/Aromatic Region: The imidazole ring itself provides an aromatic surface for potential π-π stacking interactions.

A Specific Hydrophobic Feature: The 5-methyl group provides a defined hydrophobic feature that can interact with a corresponding hydrophobic pocket on the target, enhancing affinity and selectivity. nih.gov

Defined Spatial Arrangement: The rigid connection between the C2 of the imidazole and the C4 of the piperidine fixes the relative orientation of these two key rings, defining the core geometry of the pharmacophore.

The following interactive table outlines the proposed pharmacophore features for this class of compounds.

| Pharmacophore Feature | Structural Element | Proposed Role in Target Recognition | Reference |

| Basic/Cationic Center | Piperidine Nitrogen | Forms ionic or hydrogen bonds with acidic residues (e.g., Asp, Glu). Essential for anchoring. | nih.govnih.gov |

| Hydrogen Bond Donor | Imidazole N-H | Acts as a crucial hydrogen bond donor to an acceptor group on the target protein. | espublisher.commdpi.com |

| Hydrogen Bond Acceptor | Imidazole sp² Nitrogen | Acts as a hydrogen bond acceptor from a donor group on the target protein. | espublisher.commdpi.com |

| Hydrophobic Feature | 5-Methyl Group | Occupies a small, hydrophobic pocket, contributing to affinity and selectivity through van der Waals forces. | nih.gov |

| Aromatic/Planar Group | Imidazole Ring | Can participate in π-π stacking or other non-covalent interactions with aromatic residues of the target. | nih.gov |

This pharmacophore model serves as a valuable blueprint. New molecules that match these features in the correct 3D orientation are more likely to exhibit the desired biological activity, making it a powerful tool in the rational design of novel therapeutic agents based on the this compound scaffold.

Identification and Characterization of Specific Molecular Targets

Detailed molecular target profiles for this compound are not available in the current body of scientific literature. To provide insight into the potential pharmacology of this scaffold, this section will discuss the molecular targets of structurally analogous compounds.

No specific receptor binding data for this compound has been published. However, studies on similar structures, such as 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives, have shown significant affinity for opioid receptors. For instance, a series of these compounds were evaluated for their binding affinity at the delta (δ), mu (μ), and kappa (κ) opioid receptors. One of the most potent and selective compounds from this series, designated as compound 18a , demonstrated a high affinity for the delta-opioid receptor with a Ki value of 18 nM. Its selectivity was notable, being over 258-fold greater for the delta-receptor compared to the mu-receptor and 28-fold greater compared to the kappa-receptor.

Another related scaffold, 4-[(1H-imidazol-4-yl)methyl]piperidine, has been identified as a potent and selective agonist for the histamine (B1213489) H3 receptor. This highlights that minor structural modifications to the imidazolyl-piperidine core can significantly alter receptor selectivity.

Table 1: Opioid Receptor Binding Affinities for a Representative 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine Derivative (Compound 18a) (Data presented for a structurally related compound, not this compound)

| Receptor | Binding Affinity (Ki, nM) | Selectivity vs. μ-receptor | Selectivity vs. κ-receptor |

|---|---|---|---|

| Delta (δ) | 18 | >258-fold | 28-fold |

| Mu (μ) | >4650 | - | - |

| Kappa (κ) | 500 | - | - |

Data sourced from a study on 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives.

There is no specific information regarding the enzyme inhibition profile of this compound. However, the imidazole moiety is a well-known feature in many enzyme inhibitors, particularly concerning Cytochrome P450 (CYP) enzymes, due to the nitrogen atom's ability to coordinate with the heme iron.

Direct evidence of this compound modulating the inflammasome pathway is not present in the literature. However, research into compounds with related structural motifs has shown promise in this area. Specifically, a scaffold containing a 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one core has been chemically modulated to develop novel inhibitors of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex crucial for the innate immune response, and its dysregulation is linked to various inflammatory diseases. The study demonstrated that non-covalent modifications to this piperidine-containing scaffold could block NLRP3 inflammasome activity, leading to the inhibition of pyroptotic cell death and the release of the pro-inflammatory cytokine IL-1β in human macrophages. While this involves a more complex bicyclic system attached to the piperidine ring, it establishes that piperidine-based structures can be directed to target components of the inflammasome pathway.

Mechanistic Elucidation of Ligand-Target Interactions

Without confirmed molecular targets for this compound, it is not possible to elucidate specific ligand-target interactions. This section will describe the standard in vitro assays that would be employed to characterize such interactions, drawing on examples from the study of related compounds.

To determine the functional activity of a compound at a GPCR, a GTPγS binding assay is a common and informative method. This assay measures the activation of G proteins, which is one of the earliest events in GPCR signaling. When a GPCR is activated by an agonist, it catalyzes the exchange of GDP for GTP on the α-subunit of its coupled G protein. The GTPγS assay uses a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, which binds to the activated G protein and provides a measurable signal.

In the study of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives, this assay was used to confirm that the high-affinity binding to the delta-opioid receptor translated into functional agonism. Compound 18a was identified as a full agonist with an EC₅₀ value of 14 nM, indicating its potency in activating the receptor and initiating the signaling cascade. Should this compound be found to bind to a GPCR, a GTPγS binding assay would be a critical next step to determine if it acts as an agonist, antagonist, or inverse agonist.

Table 2: Functional Activity of a Representative 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine Derivative (Compound 18a) at the Delta-Opioid Receptor (Data presented for a structurally related compound, not this compound)

| Assay | Parameter | Value (nM) | Functional Outcome |

|---|---|---|---|

| [³⁵S]GTPγS Binding | EC₅₀ | 14 | Full Agonist |

Data sourced from a study on 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives.

Following initial G protein activation, a ligand-bound GPCR can trigger a multitude of downstream signaling events. The specific pathways perturbed depend on the receptor, the G protein subtype it couples to (e.g., Gs, Gi, Gq), and the cellular context. Key downstream events that are often measured include:

Cyclic AMP (cAMP) Modulation: Activation of Gs-coupled receptors stimulates adenylyl cyclase to produce cAMP, while Gi-coupled receptors inhibit this process.

Calcium Mobilization: Gq-coupled receptors activate phospholipase C, leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which results in the release of calcium from intracellular stores.

MAPK/ERK Pathway Activation: Many GPCRs can also signal through pathways involving mitogen-activated protein kinases (MAPKs), such as the extracellular signal-regulated kinase (ERK).

In the context of inflammasome modulation, downstream signaling analysis would focus on the specific endpoints of that pathway. For the NLRP3 inflammasome, key downstream events include the activation of caspase-1 and the subsequent processing and release of pro-inflammatory cytokines IL-1β and IL-18. Therefore, studies on NLRP3 inhibitors measure the levels of these secreted cytokines in cell culture supernatants following an inflammatory stimulus. The research on the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, for instance, confirmed its inhibitory activity by measuring the reduction in IL-1β release from human macrophages.

Molecular Pharmacology and Mechanism of Action Studies

Comparative Mechanistic Studies with Analogues and Known Modulators

For instance, a series of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives have been identified as selective delta-opioid receptor agonists. nih.gov In this class of compounds, the presence of the imidazole and piperidine moieties is crucial for their affinity and efficacy at the delta-opioid receptor. One of the most potent and selective agonists from this series, compound 18a , exhibited a high binding affinity (Ki) of 18 nM for the delta-opioid receptor and was significantly more selective for this receptor over the mu- and kappa-opioid receptors. nih.gov This suggests that the 4-(imidazol-2-yl)piperidine scaffold can be a key structural element for targeting opioid receptors.

In a different therapeutic area, the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold has been investigated for its role as an inhibitor of the NLRP3 inflammasome. mdpi.com The NLRP3 inflammasome is a multiprotein complex involved in the inflammatory response, and its inhibition is a target for treating various inflammatory diseases. By modulating this scaffold, researchers have been able to develop compounds that can prevent pyroptosis and the release of interleukin-1β (IL-1β), key events in the inflammatory cascade. mdpi.com This indicates that the piperidine-imidazole core can also be tailored to interact with components of the innate immune system.

Furthermore, the broader class of piperidine derivatives has been extensively reviewed for its wide range of pharmacological applications, stemming from its ability to be incorporated into diverse molecular architectures. nih.gov Similarly, imidazole-containing compounds are known to possess a wide spectrum of biological activities, including antifungal, antibacterial, and anticancer effects, often attributed to the imidazole ring's ability to coordinate with metal ions and participate in hydrogen bonding interactions. clinmedkaz.orgnih.gov

The following table provides a comparative overview of the mechanistic data for selected analogous compounds, highlighting the diverse potential targets for molecules containing the piperidine-imidazole framework.

| Compound/Scaffold | Target/Mechanism | Key Findings | Reference(s) |

| 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives | Delta-Opioid Receptor Agonist | Compound 18a showed high affinity (Ki = 18 nM) and selectivity for the delta-opioid receptor. | nih.gov |

| 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one | NLRP3 Inflammasome Inhibitor | Derivatives inhibit pyroptosis and IL-1β release by targeting the NLRP3 inflammasome. | mdpi.com |

| General Imidazole Derivatives | Various (e.g., Fungal Enzymes, Bacterial Proteins) | Exhibit broad-spectrum antifungal and antibacterial activity. | clinmedkaz.org |

| General Piperidine Derivatives | Various (e.g., GPCRs, Ion Channels, Enzymes) | Serve as a key scaffold in numerous approved drugs with diverse mechanisms. | nih.gov |

Computational Chemistry and Molecular Modeling Investigations

Ligand-Based Drug Design Approaches

Ligand-based drug design (LBDD) methodologies are utilized when the three-dimensional structure of the biological target is unknown. These approaches rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. By analyzing a set of known active and inactive molecules, computational models can be built to predict the activity of novel compounds.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Imidazole-Piperidine Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a compound and its biological activity. For imidazole-piperidine scaffolds, QSAR models are developed to predict the therapeutic efficacy of new derivatives and to understand the key structural features that influence their activity.

The process begins with a dataset of imidazole-piperidine analogs with experimentally determined biological activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can be categorized as 0D (e.g., molecular weight), 1D (e.g., counts of specific atoms), 2D (e.g., topological indices), or 3D (e.g., steric parameters). Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) are employed to build the QSAR model. researchgate.net

For instance, a study on piperidine (B6355638) derivatives developed robust QSAR models to predict toxicity against Aedes aegypti. nih.gov Using 2D topological descriptors, the models achieved high determination coefficients (r²) of over 0.85 for the training sets, indicating a strong correlation between the descriptors and the observed activity. nih.gov Similarly, research on other piperidine-containing compounds has shown that QSAR models can effectively predict inhibitory activity against targets like oxidosqualene cyclase (OSC), a key enzyme in cholesterol biosynthesis. researchgate.net In such models, descriptors related to electronic, steric, and hydrophobic properties are crucial for predicting a compound's potency. researchgate.net The statistical significance and predictive power of these models are rigorously validated using internal and external validation techniques to ensure their reliability for screening new compounds. researchgate.netmdpi.com

Table 1: Statistical Performance of Example QSAR Models for Heterocyclic Scaffolds

| Model Type | Statistical Parameter | Value | Reference |

| OLS-MLR (Piperidines) | r² (training set) | > 0.85 | nih.gov |

| Linear SVM (Piperidines) | r² (test set) | > 0.80 | nih.gov |

| MLR/PLS/SVM (Piperidinopyrimidines) | Q² (cross-validation) | 68% - 75% | researchgate.netmdpi.com |

| 2D-QSAR (Piperazines) | r² | > 0.924 | nih.gov |

| 2D-QSAR (Piperazines) | r² (predicted) | > 0.890 | nih.gov |

This table presents example statistical values from various QSAR studies on related heterocyclic scaffolds to illustrate typical model performance.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is another powerful ligand-based technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model typically includes features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For the imidazole-piperidine scaffold, a pharmacophore model can be generated from a set of known active compounds. This model serves as a 3D query for virtual screening of large chemical databases to identify novel molecules that match the pharmacophore and are therefore likely to be active. This approach allows for the rapid and efficient exploration of vast chemical space. nih.gov An in silico study on piperidine derivatives as farnesyltransferase inhibitors showed that pharmacophore analyses identified aromatic, acceptor, and donor groups as favorable for inhibitory activity. nih.gov

Virtual screening campaigns have proven effective in identifying new hit compounds for various targets. sciengpub.ir For example, a collaborative virtual screening effort for imidazo[1,2-a]pyridine (B132010) hits against visceral leishmaniasis successfully expanded the initial chemotype, leading to improved antiparasitic activity and selectivity. nih.gov This process often involves iterative rounds of ligand-based similarity searching across large proprietary compound libraries, demonstrating the power of in silico approaches to triage hits from high-throughput screening. nih.gov The success of these campaigns is measured by the "hit rate"—the percentage of computationally selected compounds that are confirmed as active in subsequent experimental assays. nih.gov

Structure-Based Drug Design Methodologies

When the 3D structure of the biological target protein is available, typically from X-ray crystallography or NMR spectroscopy, structure-based drug design (SBDD) methods can be employed. These techniques use the target's structural information to design ligands with high affinity and selectivity.

Molecular Docking Simulations for Ligand-Target Complex Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. It is used to understand the binding mode of a compound like 4-(5-methyl-1H-imidazol-2-yl)piperidine within the active site of a receptor and to estimate the strength of the interaction, often expressed as a binding energy or docking score.

In a typical docking study, the 3D structures of both the ligand and the target protein are prepared. The ligand is then placed in various positions and orientations within the target's binding pocket, and a scoring function is used to evaluate the fitness of each pose. Docking simulations of imidazole (B134444) derivatives have been used to identify key interactions with targets like cyclooxygenase-2 (COX-2). nih.gov For example, studies have revealed binding energies for specific imidazole derivatives, highlighting their potential as inhibitors. nih.gov Similarly, docking analysis of an imidazole derivative against human lactate (B86563) dehydrogenase (LDHA) revealed a significant binding affinity, with a binding energy of -9.7 kcal/mol, indicating a strong interaction at the active site. researchgate.net These studies help in prioritizing compounds for synthesis and biological testing. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-target complex, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe the conformational changes of both the ligand and the protein and to assess the stability of their interaction.

MD simulations are crucial for validating the results of docking studies and for gaining a deeper understanding of the binding dynamics. nih.gov By simulating the protein-ligand complex in a realistic environment (e.g., in water), researchers can analyze metrics such as the root-mean-square deviation (RMSD) to assess the stability of the complex, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. nih.gov Studies on imidazole derivatives targeting the COX-2 enzyme have used MD simulations to confirm the stability of the docked complexes. nih.gov Furthermore, MD simulations of inverse agonists with the estrogen-related receptor alpha (ERRα) have shown how different binding modes of small molecules can induce conformational changes in the protein's helix structures, which in turn affects biological activity. mdpi.com

Table 2: Example Outputs from Molecular Dynamics Simulations of Heterocyclic Compounds

| Compound Class | Target | Simulation Metric | Finding | Reference |

| Imidazole Derivatives | COX-2 | RMSD, RMSF, Rg, SASA | Confirmed the stability of the protein-ligand complexes. | nih.gov |

| Imidazole Derivatives | ERRα | RMSD | System tended to be stable after 200 ns of simulation. | mdpi.com |

| Imidazole Derivative (5b) | COX-2 | Binding Free Energy (MMPBSA) | -162.014 kcal/mol | nih.gov |

This table provides examples of data derived from MD simulation studies on related compounds to illustrate the insights gained from this methodology.

In Silico Prediction of Molecular Interactions and Binding Sites

A key goal of SBDD is to predict the specific molecular interactions that stabilize the ligand-target complex. These interactions include hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces. Computational tools can analyze the docked poses and MD simulation trajectories to map these interactions in detail.

For instance, modeling studies of a substituted imidazole inactivating cytochrome P450 2D6 showed that the phenyl group of the ligand was positioned just 2.2 Å from the heme iron, a critical distance for oxidation. nih.gov The analysis also revealed the roles of specific active site residues in the binding and inactivation process. nih.gov In another study, the binding free energy between individual amino acid residues and an imidazole-based ligand was calculated, identifying residues like Phe328 and Leu365 as making significant contributions to the binding activity. mdpi.com This detailed understanding of the binding site interactions is invaluable for the rational design of new derivatives with improved affinity and selectivity. By modifying the ligand to form additional or stronger interactions with key residues, its potency can be enhanced.

Quantum Chemical Calculations for Electronic Properties and Reactivity Predictions

At present, there is a notable absence of publicly accessible scientific literature detailing specific quantum chemical calculations for this compound. While computational studies employing methods such as Density Functional Theory (DFT) are commonplace for characterizing novel molecules, specific research focusing on the electronic properties and reactivity of this particular compound has not been published.

In general, such computational investigations are invaluable for predicting a molecule's behavior and characteristics. Methodologies like DFT, particularly with basis sets such as B3LYP/6-31G, are frequently used to determine the optimized molecular geometry and to calculate various electronic parameters.

Key aspects that are typically analyzed in these studies include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap generally suggests lower reactivity and higher stability.

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution on a molecule's surface. These maps help in identifying the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for potential intermolecular interactions.

Mulliken Atomic Charges: This analysis provides a method for estimating the partial atomic charges within a molecule, offering insights into the distribution of electron density among the constituent atoms. This information is useful for understanding the molecule's polarity and electrostatic interactions.

While the principles of these computational methods are well-established and have been applied to numerous imidazole and piperidine derivatives, specific data tables and detailed research findings for this compound remain unavailable in published research. The application of these theoretical tools would be necessary to generate the specific electronic and reactivity data for this compound.

Preclinical Mechanistic Research and Biological Pathway Analysis

Investigation of Compound Activity in Relevant In Vitro Models

There is no publicly available information on the activity of 4-(5-methyl-1H-imidazol-2-yl)piperidine in relevant in vitro models.

Exploration of Pathway-Specific Modulation in Biological Systems (e.g., anti-inflammatory pathways)

There is no publicly available information on the exploration of pathway-specific modulation by This compound in biological systems.

Mechanistic Insights from In Vivo Animal Models (focus on underlying biological mechanisms, not efficacy)

There is no publicly available information on the mechanistic insights from in vivo animal models for This compound .

Derivatives and Analogues of 4 5 Methyl 1h Imidazol 2 Yl Piperidine

Design Principles for Structural Modifications

The rational design of analogues is a cornerstone of modern medicinal chemistry. For the 4-(5-methyl-1H-imidazol-2-yl)piperidine scaffold, design strategies primarily focus on bioisosteric replacements to alter physicochemical properties and on optimizing substituent effects to fine-tune interactions with biological targets.

Bioisosteric replacement and scaffold hopping are key strategies for discovering structurally novel compounds, often with improved properties, by modifying the core structure of a known active molecule. nih.gov Scaffold hopping involves significant changes to the central molecular backbone while preserving the essential pharmacophoric features required for biological activity. nih.govniper.gov.in The goal is often to identify new chemical entities with more favorable patentability, improved metabolic stability, or better solubility. niper.gov.indundee.ac.uk

A common tactic is heteroatom replacement within a ring system. For instance, in the development of kinase inhibitors, a nitrogen atom in a quinazoline (B50416) ring was replaced with a carbon to form a quinoline (B57606) ring, a change that retained activity while creating a distinct chemical scaffold. niper.gov.in Similarly, replacing a phenyl group with a pyridyl or pyrimidyl ring has been shown to enhance metabolic stability by introducing nitrogen atoms that can block sites of metabolism. niper.gov.in In a related context, a scaffold hop from an imidazopyridine to a 1,2,4-triazolopyridine was successful in improving metabolic stability in human liver microsomes. niper.gov.in

Bioisosterism also applies to non-aromatic rings like piperidine (B6355638). In the development of ligands for the σ2 receptor, the piperazine (B1678402) moiety, a close analogue of piperidine, has been successfully replaced with various bioisosteres such as diazaspiroalkanes, homopiperazine, and bridged 2,5-diazabicyclo[2.2.1]heptane systems to explore new chemical space and modulate receptor affinity and selectivity. nih.gov

Once a core scaffold is established, the addition or modification of substituents is a critical step for optimizing biological activity and achieving selectivity for a specific target over related ones. In a series of pyrimidine (B1678525) analogues bearing a 4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl moiety, which is structurally related to the target compound, researchers aimed to develop selective inhibitors of the sodium-hydrogen exchanger-1 (NHE-1). nih.gov Systematic modification of substituents on an aryl ring within the molecule led to the discovery that a 3-methyl-4-fluoro substituted analogue was a highly potent and selective NHE-1 inhibitor. nih.gov This compound exhibited an IC50 of 0.0065 µM for NHE-1 and was 1400-fold more selective for NHE-1 over the NHE-2 isoform. nih.gov

Similarly, in a series of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives developed as delta-opioid agonists, substitutions on the piperidine nitrogen and the phenyl ring were explored. nih.gov This led to the identification of a derivative (compound 18a) with a high affinity (Ki = 18 nM) and significant selectivity for the delta-opioid receptor over mu- and kappa-opioid receptors. nih.gov These examples demonstrate how subtle changes to substituents can have a profound impact on the selectivity profile of a drug candidate.

| Compound Series | Key Substitutions | Target | Potency (IC50/Ki) | Selectivity | Reference |

|---|---|---|---|---|---|

| 5-Aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine | 3-methyl-4-fluoro on aryl ring | NHE-1 | 0.0065 µM | 1400-fold vs. NHE-2 | nih.gov |

| 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine | Specific substitutions on piperidine and phenyl rings (Cmpd 18a) | δ-opioid receptor | 18 nM | >258-fold vs. µ-receptor; 28-fold vs. κ-receptor | nih.gov |

Synthetic Strategies for Analogue Library Generation

To explore the structure-activity relationships (SAR) of a chemical scaffold systematically, medicinal chemists often employ synthetic strategies that allow for the rapid generation of a diverse library of analogues. These strategies include diversity-oriented synthesis and the use of versatile reaction schemes that can accommodate a wide range of building blocks.

A diversity-oriented synthesis approach was used to generate a library of 68 piperidine derivatives to find inhibitors of an enzyme from Mycobacterium tuberculosis. nih.gov The five-step synthesis involved key reactions such as Mitsunobu coupling to introduce a hydroxymethylpiperidine unit, followed by deprotection and subsequent reductive amination with various aldehydes to build the final diversified library. nih.gov

For scaffolds containing the imidazole-piperidine core, convergent synthetic routes are common. evitachem.com One prominent method for constructing the imidazole (B134444) ring is the Debus-Radziszewski reaction, which involves a one-pot cyclocondensation of a 1,2-dicarbonyl compound, an aldehyde, and an amine. evitachem.com The pre-formed piperidine fragment can then be coupled to the imidazole core. Alternatively, an N-alkylation reaction can be used to attach a 4-substituted piperidine derivative to the imidazole nitrogen, providing another point of diversification. evitachem.com Modern techniques like click chemistry have also been utilized to attach a variety of functional groups to an imidazole-piperazine scaffold, demonstrating a highly efficient method for creating large analogue libraries. nih.gov

| Strategy | Key Reactions | Scaffold Type | Example Application | Reference |

|---|---|---|---|---|

| Diversity-Oriented Synthesis | Mitsunobu coupling, Reductive amination | Piperidine derivatives | Generation of 68 analogues as anti-TB agents | nih.gov |

| Convergent Synthesis | Debus-Radziszewski imidazole synthesis, N-alkylation | Imidazole-piperidine scaffolds | Development of new pharmaceuticals | evitachem.com |

| Click Chemistry | Copper-catalyzed azide-alkyne cycloaddition | Nitroimidazole-piperazinyl-triazoles | Synthesis of anticancer agents | nih.gov |

| Combinatorial Approach | Reaction of a core intermediate with diverse isocyanates | Imidazotetrazines | Creation of agents with activity independent of MGMT | nih.gov |

Comparative SAR and Mechanistic Evaluation of Derivatives

The synthesis of analogue libraries enables a thorough investigation of the structure-activity relationship (SAR), which correlates structural modifications with changes in biological activity. This evaluation is crucial for identifying the most promising candidates and understanding their mechanism of action.

In the development of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives as anti-inflammatory agents, a library of compounds was synthesized and evaluated for their ability to inhibit nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production. nih.gov The SAR study revealed that compound 6e was the most potent inhibitor of both NO (IC50 = 0.86 µM) and TNF-α (IC50 = 1.87 µM). nih.gov Mechanistic evaluation through Western blot analysis showed that this compound could restore the phosphorylation level of IκBα and reduce the protein expression of p65 NF-κB, indicating that its anti-inflammatory effects are mediated through the NF-κB signaling pathway. nih.gov

For the piperidine derivatives targeting Mycobacterium tuberculosis, the SAR study focused on improving physicochemical properties while retaining potency. nih.gov It was found that replacing a lipophilic group with 4-chlorophenyl or 4-bromophenyl groups retained potent enzyme inhibition while significantly reducing the calculated LogP (cLogP), a measure of lipophilicity. nih.gov This demonstrates a classic medicinal chemistry trade-off, balancing potency with drug-like properties.

A study of 4-Azaindole-2-piperidine compounds against Trypanosoma cruzi revealed that introducing unsaturation into the piperidine ring (i.e., using a tetrahydropyridine (B1245486) ring) led to a tenfold increase in potency. dndi.org However, further modifications were hampered by poor metabolic stability, highlighting the multi-parameter optimization required in drug development. dndi.org

| Derivative Series | Therapeutic Target/Assay | Key Structural Feature | Observed Activity/Effect | Reference |

|---|---|---|---|---|

| 2-(piperidin-4-yl)-1H-benzo[d]imidazole | Anti-inflammatory (NO, TNF-α inhibition) | Compound 6e | Most potent inhibitor (IC50 = 0.86 µM for NO). Mechanism via NF-κB pathway. | nih.gov |

| Piperidine derivatives | Anti-tuberculosis (MenA enzyme inhibition) | Replacement with 4-chlorophenyl | Retained potency with reduced lipophilicity (cLogP). | nih.gov |

| 4-Azaindole-2-piperidine | Anti-Chagas (T. cruzi inhibition) | Unsaturation in piperidine ring | Ten-fold increase in potency compared to saturated ring. | dndi.org |

| 5-Aryl-4-(piperidin-1-yl)pyrimidine | NHE-1 Inhibition | 3-methyl-4-fluoro substitution | Potent (IC50 = 0.0065 µM) and highly selective (1400-fold). | nih.gov |

Future Research Directions and Unaddressed Academic Questions

Emerging Synthetic Technologies for Complex Imidazole-Piperidine Frameworks

The synthesis of complex molecular architectures is a perpetual challenge in drug discovery. For imidazole-piperidine frameworks, future progress will heavily rely on the adoption and development of cutting-edge synthetic methodologies that offer greater efficiency, selectivity, and diversity.

Recent breakthroughs in synthetic chemistry provide a roadmap for these advancements. For instance, a novel two-stage process combining biocatalytic carbon-hydrogen (C-H) oxidation with nickel-catalyzed radical cross-coupling has been shown to streamline the creation of complex piperidines. news-medical.net This method avoids the need for costly precious metal catalysts like palladium and reduces the number of synthetic steps required, offering a more efficient pathway to functionalized piperidine (B6355638) derivatives. news-medical.net Another promising area is the use of gold(I)-catalyzed intramolecular cyclization, which enables the formation of substituted piperidines from non-activated alkenes. nih.gov

Furthermore, the application of "click chemistry," a class of reactions known for their high yield and specificity, could revolutionize the synthesis of complex 4-(5-methyl-1H-imidazol-2-yl)piperidine derivatives. This approach has been successfully used to create hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles, demonstrating its utility in linking different molecular fragments to a core scaffold. nih.gov Exploring diverse reaction conditions, such as microwave irradiation and the use of various catalysts (ionic liquids, metal catalysts, and nanocatalysts), could further expand the synthetic toolbox for creating novel analogues. nih.gov

Table 1: Emerging Synthetic Methodologies

| Methodology | Description | Potential Advantage for Imidazole-Piperidine Synthesis |

|---|---|---|

| Biocatalytic C-H Oxidation & Radical Cross-Coupling | A two-step process using enzymes to selectively functionalize C-H bonds, followed by nickel-catalyzed bond formation. news-medical.net | Reduces synthetic steps and reliance on precious metals, allowing for rapid diversification. news-medical.net |

| Gold(I)-Catalyzed Cyclization | Utilizes a gold catalyst for the oxidative amination of non-activated alkenes to form the piperidine ring. nih.gov | Enables the construction of complex substituted piperidines under specific conditions. nih.gov |

| Click Chemistry | A modular approach using highly efficient and specific reactions, such as the formation of triazoles, to link molecular fragments. nih.gov | Allows for the straightforward creation of complex hybrid molecules with diverse functionalities. nih.gov |

| Microwave-Assisted Synthesis | The use of microwave irradiation to accelerate chemical reactions. nih.gov | Can significantly reduce reaction times and improve yields for heterocyclic synthesis. nih.gov |

Advanced Computational Methodologies for Predictive Modeling of Ligand-Target Interactions

In silico techniques are indispensable for modern drug discovery, enabling the rapid prediction and analysis of how a ligand might interact with its biological target. For this compound, advanced computational methods can guide the design of more potent and selective derivatives.

Molecular dynamics (MD) simulations have become a powerful tool for understanding the stability and kinetics of ligand-target complexes. nih.gov These simulations can provide detailed insights into the binding free energy and the specific interactions, such as hydrogen bonds and van der Waals forces, between a ligand and protein residues. nih.gov Such computational studies have been effectively used to decipher the binding modes of piperidine-based compounds with targets like the Sigma 1 Receptor (S1R), revealing the crucial amino acids involved in the interaction. nih.gov

Other valuable computational approaches include the use of web-based tools like SwissTargetPrediction to identify potential protein targets for novel compounds based on their chemical structure. clinmedkaz.orgmdpi.com This can help to prioritize experimental testing and uncover new therapeutic applications. Furthermore, quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping can identify the key chemical features required for biological activity, providing a blueprint for designing new molecules with enhanced properties. mdpi.com These methods have been successfully applied to design novel inhibitors for various targets, including enzymes implicated in cancer. mdpi.commdpi.com

Table 2: Advanced Computational Tools

| Computational Method | Application in Drug Discovery | Relevance to this compound |

|---|---|---|

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms over time to analyze the stability and dynamics of a ligand-protein complex. nih.govnih.gov | Can predict the binding affinity and reveal the precise interactions with potential biological targets. |

| SwissTargetPrediction | An in silico tool that predicts the most likely protein targets of a small molecule. clinmedkaz.orgmdpi.com | Helps to identify the potential pharmacological profile and guide experimental validation. |

| 3D-QSAR Modeling | Relates the 3D properties of molecules to their biological activity to build predictive models. mdpi.com | Guides the rational design of new derivatives with improved potency and selectivity. |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.govmdpi.com | Elucidates the binding mode and helps to understand structure-activity relationships. |

Deepening Mechanistic Understanding of Novel Pharmacological Activities

While related imidazole-piperidine compounds have shown activity at certain receptors, a comprehensive mechanistic understanding of the pharmacological effects of this compound itself is largely absent. Future research must focus on elucidating the precise molecular pathways through which this compound and its derivatives exert their biological effects.

A key starting point is the investigation of its interaction with a wide range of biological targets, including enzymes, receptors, and ion channels, as predicted by computational models. clinmedkaz.org For example, a series of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives were identified as selective delta-opioid agonists, with their functional activity confirmed through assays measuring GTPγS binding. nih.gov Similar functional assays are needed to validate the predicted targets of this compound.

Potential for Rational Design of Highly Selective Molecular Probes

A detailed understanding of the structure-activity relationship (SAR) of the this compound scaffold is fundamental to designing highly selective molecular probes. These probes are invaluable chemical tools for studying the function of specific biological targets with minimal off-target effects.

Rational design involves leveraging structural information from computational modeling and experimental data to make targeted chemical modifications. mdpi.com By analyzing the binding mode of a lead compound, researchers can design new derivatives that optimize interactions with the target protein, thereby increasing affinity and selectivity. nih.gov This approach has been successfully used to develop potent and selective ligands from various chemical scaffolds. nih.govnih.gov

For this compound, this would involve synthesizing a library of analogues with systematic modifications to the imidazole (B134444) and piperidine rings and any substituent groups. The biological activity of these analogues would then be tested to build a robust SAR model. This model, combined with computational insights, would guide the design of probes with high selectivity for a single biological target. Such probes would be instrumental in validating the role of that target in health and disease.

Identifying Research Gaps in the Academic Understanding of this compound's Biological Role

Despite its potential as a versatile chemical scaffold, significant gaps exist in the academic literature regarding the specific biological role of this compound. Addressing these gaps is essential for realizing its therapeutic potential.

Key research gaps include:

Comprehensive Pharmacological Profiling: The compound has not been systematically screened against a broad panel of receptors, enzymes, and ion channels. Its primary biological target(s) remain to be definitively identified and validated.

Pharmacokinetics and Metabolism: There is a lack of published data on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. The metabolic fate of the compound is unknown, and its potential metabolites have not been identified. rrpharmacology.ru

In Vivo Efficacy: While related compounds have been investigated, there is a scarcity of in vivo studies demonstrating the efficacy of this compound in relevant animal models of disease.

Toxicological Profile: Beyond specific derivatives evaluated for niche applications europa.eu, a comprehensive toxicological assessment of the core compound is not publicly available.

Mechanism of Action: For any identified biological activity, the downstream molecular and cellular mechanisms have not been elucidated.

Closing these knowledge gaps through focused experimental investigation will be critical for advancing this compound from a promising chemical entity to a well-understood pharmacological tool and potential therapeutic lead.

Q & A

Q. Table 1. Key Spectral Data for Structural Confirmation

| Technique | Characteristic Peaks/Signals | Reference |

|---|---|---|

| 1H NMR | δ 2.35 ppm (s, 3H, CH₃), δ 3.20 ppm (m, piperidine) | |

| 13C NMR | δ 135 ppm (imidazole C2), δ 45 ppm (piperidine C4) | |

| IR | 3400 cm⁻¹ (N-H), 1250 cm⁻¹ (C-N) |

Q. Table 2. Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | ↑ Yield by 20% |

| Catalyst | PTSA (5 mol%) | Reduces side products |

| Solvent | Anhydrous acetonitrile | Enhances purity |

Critical Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.